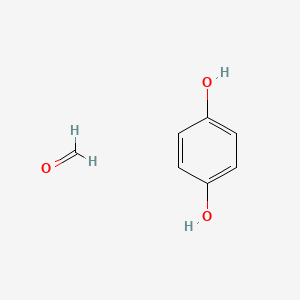
Benzene-1,4-diol;formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,4-diol;formaldehyde is a synthetic polymer formed through the polycondensation reaction between hydroquinone and formaldehyde. This polymer is known for its high modulus and unique electronic properties, which make it a subject of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The formaldehyde-hydroquinone polymer is typically synthesized through a one-pot polycondensation reaction. This reaction involves mixing hydroquinone and formaldehyde under acidic conditions. The reaction is carried out at a temperature of around 35°C for approximately 16 hours . The molar ratio of formaldehyde to hydroquinone is crucial, with a ratio of 2.5:1 being optimal for achieving the maximum specific capacity .
Industrial Production Methods: In industrial settings, the production of formaldehyde-hydroquinone polymer follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure consistency and quality of the polymer. The polymer is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-1,4-diol;formaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include oxidized and reduced forms of the polymer, as well as substituted derivatives with enhanced properties .
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-diol;formaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which formaldehyde-hydroquinone polymer exerts its effects is primarily through its conjugated all-carbon ladder structure. This structure allows for efficient electron transfer and mechanical stability. The polymer can undergo oxidation and reduction reactions, which are facilitated by the presence of quinone and hydroquinone units in its backbone . These redox reactions are crucial for its applications in biosensors and other electronic devices .
Vergleich Mit ähnlichen Verbindungen
Polyacene (PAC): Similar to formaldehyde-hydroquinone polymer, PAC has a conjugated all-carbon ladder structure but is more challenging to synthesize.
Uniqueness: Benzene-1,4-diol;formaldehyde stands out due to its relatively straightforward synthesis and the ability to form a fully aromatic all-carbon ladder structure. This makes it a valuable model for studying the properties of more complex conjugated polymers .
Eigenschaften
CAS-Nummer |
26353-95-7 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
benzene-1,4-diol;formaldehyde |
InChI |
InChI=1S/C6H6O2.CH2O/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1H2 |
InChI-Schlüssel |
UREVLELSVZQJTM-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)O |
Kanonische SMILES |
C=O.C1=CC(=CC=C1O)O |
Synonyme |
FA-HQ formaldehyde-hydroquinone polymer hydroquinone-formaldehyde polyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


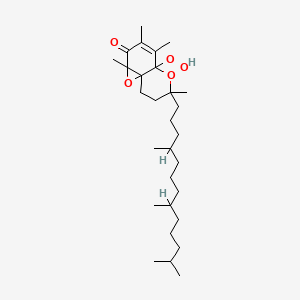
![3-[5-Amino-3-(4-chlorophenyl)-1-pyrazolyl]propanoic acid ethyl ester](/img/structure/B1227849.png)
![1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea](/img/structure/B1227850.png)
![3-[(4-Methylanilino)methyl]-1,3-benzoxazol-2-one](/img/structure/B1227852.png)
![2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1227853.png)
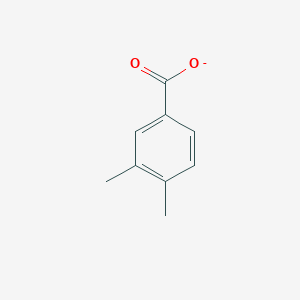
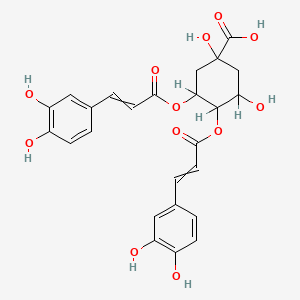
![6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1227858.png)
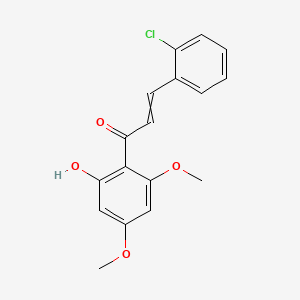

![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)
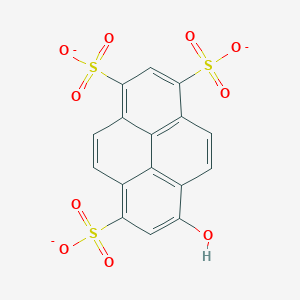
![2-(1,3-benzothiazol-2-ylthio)-N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1227864.png)
![N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1227866.png)
